molecular formula C14H13ClN2O2 B8603804 2-amino-6-chloro-N-(2-methoxyphenyl)benzamide

2-amino-6-chloro-N-(2-methoxyphenyl)benzamide

Cat. No.: B8603804
M. Wt: 276.72 g/mol
InChI Key: JVZXZCASXVUFSI-UHFFFAOYSA-N
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Description

2-amino-6-chloro-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-amino-6-chloro-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H13ClN2O2/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,16H2,1H3,(H,17,18)

InChI Key

JVZXZCASXVUFSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared according to Procedure A using 2-amino-6-chlorobenzoic acid (2.0 g, 11.7 mmol) and SOCl2 (2.1 mL, 29.1 mmol) in benzene (60 mL), followed by o-anisidine (2.6 mL, 23.4 mmol) and CHCl3 (60 mL). The product was chromatographed in CH2Cl2 to provide 2.61 g of a dark yellow oil (81%). 1H NMR (CDCl3) δ: 8.53 (dd, J=1.7, 7.9 Hz, 1H); 8.39 (br s, 1H); 7.11 (dt, J=1.6, 7.8 Hz, 1H); 7.09 (t, J=8.1 Hz, 1H); 7.02 (dt, J=1.4, 7.8 Hz, 1H); 6.92 (dd, J=1.4, 8.0 Hz, 1H); 6.62 (dd, J=0.9, 8.2 Hz, 1H); 4.66 (br s, 2H); 3.87 (s, 3H). MS (ES): m/z 277.0 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
81%

Synthesis routes and methods II

Procedure details

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